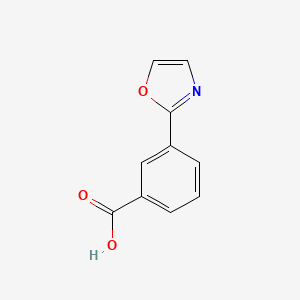

3-(Oxazol-2-yl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-oxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAITKPPSLYKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595016 | |

| Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473538-18-0 | |

| Record name | 3-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxazol 2 Yl Benzoic Acid and Analogues

Strategies for Oxazole (B20620) Ring Formation

Cyclization Reactions

Cyclization reactions are the most traditional and widely employed methods for constructing the oxazole core. These reactions typically involve the formation of one or two bonds in an intramolecular fashion from an acyclic precursor.

One of the oldest methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones using acidic reagents like sulfuric acid or trifluoromethanesulfonic acid. synarchive.comwikipedia.org This approach is versatile, allowing for the preparation of various substituted oxazoles. wikipedia.org

Another prominent method is the Van Leusen Oxazole Synthesis , which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org This reaction is particularly useful as it can utilize aromatic aldehydes, such as a 3-formylbenzoic acid derivative, to directly install the desired benzoic acid moiety at the 2-position of the oxazole. organic-chemistry.orgscispace.com

Other classical methods include the Fisher oxazole synthesis from cyanohydrins and aldehydes, and the Bredereck reaction , which synthesizes oxazoles from α-haloketones and amides. researchgate.net More contemporary cyclization strategies involve the cycloisomerization of propargyl amides, often catalyzed by transition metals, which provides a direct route to polysubstituted oxazoles. organic-chemistry.org

| Reaction Name | Key Reactants | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H2SO4, PCl5, or other dehydrating agents | synarchive.comwikipedia.org |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3), Methanol | organic-chemistry.org |

| Bredereck Reaction | α-Haloketone, Amide | Heating | researchgate.net |

| Propargyl Amide Cycloisomerization | N-Propargyl amide | Transition metal catalyst (e.g., Au, Pd, Zn) | organic-chemistry.org |

Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like oxazoles in a single step from three or more starting materials. This approach enhances atom economy and reduces waste by minimizing intermediate isolation steps. An acid-promoted MCR has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. This method proceeds through a Robinson-Gabriel-type mechanism and demonstrates wide functional group tolerance. synarchive.com Another MCR approach involves the reaction of aldehydes, amines, and methyl α-isocyanoacetates to yield 5-methoxyoxazoles. researchgate.net

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Acid-Promoted Tandem Cyclization | Arylglyoxal, Nitrile, C-nucleophile | One-pot synthesis of fully substituted oxazoles. | synarchive.com |

| Isocyanoacetate-Based MCR | Aldehyde, Amine, Methyl α-isocyanoacetate | Access to 5-methoxyoxazoles under mild conditions. | researchgate.net |

One-Pot Synthesis Approaches

One-pot synthesis, closely related to MCRs, involves performing multiple sequential reactions in a single reactor without isolating intermediates. This strategy is prized for its efficiency, reduced solvent usage, and improved yields. A simple and effective one-pot method for synthesizing 2-aryl-5-alkyl-substituted oxazoles utilizes the reaction of aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate (Cs₂CO₃). organic-chemistry.org Palladium-catalyzed one-pot procedures have also been developed, starting from readily available materials like acid chlorides and propargylamine, where the reaction pathway can be selectively tuned to yield either oxazolines or oxazoles by simply changing the additives. organic-chemistry.org

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing hazardous substances, improving energy efficiency, and using renewable resources. For oxazole synthesis, green methods include the use of microwave irradiation and ultrasonication, which can significantly shorten reaction times and increase product yields. researchgate.net The use of environmentally benign solvents, such as water or ionic liquids, has been explored as an alternative to volatile organic compounds. researchgate.net Furthermore, the development of reusable catalysts, like samarium triflate in aqueous medium for the reaction of o-aminophenols and aldehydes, represents a significant step towards more sustainable chemical processes. researchgate.net

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction. | Rapid heating, shorter reaction times, often higher yields. | researchgate.net |

| Ultrasonication | Employing ultrasound energy to promote the reaction. | Enhanced reaction rates, mild conditions. | researchgate.net |

| Use of Green Solvents | Replacing traditional organic solvents with water, ionic liquids, or deep-eutectic solvents. | Reduced toxicity and environmental pollution. | researchgate.net |

| Reusable Catalysts | Using catalysts that can be easily recovered and reused for multiple reaction cycles. | Reduced waste and cost. | researchgate.net |

Formation of the Benzoic Acid Linkage

The synthesis of 3-(Oxazol-2-yl)benzoic acid typically proceeds not by forming a linkage to a pre-existing benzoic acid, but rather by constructing the oxazole ring onto a functionalized benzoic acid derivative. This ensures the correct substitution pattern on the final molecule.

Condensation Reactions

Condensation reactions are fundamental to this strategy, wherein two molecules combine with the elimination of a small molecule, such as water. libretexts.org The synthesis of the target compound can be envisioned through several pathways starting from derivatives of benzoic acid.

A plausible route begins with 3-cyanobenzoic acid. chemsynthesis.com A similar synthetic strategy for a related oxadiazole compound involves converting the cyano group into an N-hydroxyamidine via reaction with hydroxylamine. This intermediate can then undergo a condensation reaction with an activated carboxylic acid derivative (e.g., an acyl chloride), followed by a cyclodehydration step to form the oxazole ring, and finally hydrolysis of an ester protecting group if present. google.com

Alternatively, a starting material like 3-formylbenzoic acid could be used in a Van Leusen synthesis, where it condenses with TosMIC to directly form the 5-unsubstituted oxazole ring attached to the benzoic acid moiety. organic-chemistry.org Another approach involves the condensation of an α-haloketone, such as 3-(bromoacetyl)benzoic acid, with an amide like formamide. This reaction, a variation of the Bredereck or Hantzsch synthesis, directly yields the 2-aryl oxazole structure. researchgate.net In these examples, the condensation step is the key reaction that incorporates the necessary atoms to form the heterocyclic ring onto the benzoic acid scaffold.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the C-acylation of aromatic rings, typically employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) wikipedia.orgorganic-chemistry.org. The reaction proceeds through an electrophilic aromatic substitution mechanism chemguide.co.ukslideshare.net. For a substrate like this compound, the phenyl ring is deactivated by the electron-withdrawing carboxylic acid and oxazole groups, making Friedel-Crafts acylation challenging under standard conditions. The oxazole ring itself is generally not susceptible to Friedel-Crafts acylation due to its electron-deficient nature; in fact, the nitrogen atom can complex with the Lewis acid, further deactivating the system nih.gov.

However, derivatization of the carboxylic acid to an ester or another functional group that is less deactivating can facilitate the reaction. The directing effects of the substituents would need to be considered to predict the regioselectivity of acylation on the benzoic acid ring.

Coupling Reactions for Diverse Derivatives

Coupling reactions are powerful tools for the construction of complex molecules and the generation of libraries of compounds for screening purposes. For this compound, these reactions are pivotal for creating a wide array of derivatives by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex nih.govresearchgate.netnih.gov. This reaction can be employed to synthesize aryl-substituted derivatives of this compound.

One common strategy involves the coupling of a halogenated this compound derivative (e.g., bromo or iodo) with an arylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water or DME. The efficiency of the coupling can be influenced by the nature of the halogen, the boronic acid, the catalyst, and the reaction conditions nih.govresearchgate.net.

An alternative approach is the coupling of 3-(oxazol-2-yl)phenylboronic acid with an aryl halide. This places the boronic acid functionality on the benzoic acid ring, allowing for the introduction of various aryl or heteroaryl groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 4-(4'-substituted-biphenyl-4-yl)-2,5-dimethyloxazole | Good |

| Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Arylated aminopyrazoles | High |

This table presents examples of Suzuki-Miyaura reactions on related heterocyclic systems to illustrate typical conditions and outcomes.

Amide Bond Formation

The carboxylic acid group of this compound is a prime site for derivatization through amide bond formation. This reaction is fundamental in the synthesis of a vast number of biologically active molecules. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid.

A variety of modern coupling reagents are employed to facilitate this transformation. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions and reduce racemization nih.gov. Phosphonium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective nih.gov.

The choice of coupling reagent, solvent, and base can be critical for achieving high yields and purity, especially with sensitive substrates.

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | EDC | HOBt | DIPEA | DMF/CH₂Cl₂ | 3-(Oxazol-2-yl)benzamide derivative |

| N-protected amino acid | Amino acid ester | DCC | HOBt | NMM | CH₂Cl₂ | Dipeptide |

This table illustrates a general scheme for amide bond formation using this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound scaffold can occur on either the oxazole or the phenyl ring, depending on the substitution pattern and reaction conditions.

The oxazole ring is generally susceptible to nucleophilic attack, particularly at the C2 position, especially if it bears a suitable leaving group, such as a halogen. The electron-deficient nature of the oxazole ring facilitates the displacement of the leaving group by a variety of nucleophiles, including amines, alkoxides, and thiolates researchgate.net. However, in some cases, nucleophilic attack can lead to ring cleavage rather than substitution researchgate.net.

Nucleophilic aromatic substitution (SNA) on the phenyl ring is also possible if it is activated by strongly electron-withdrawing groups in the ortho and/or para positions to a leaving group youtube.com. The presence of the oxazole and carboxylic acid groups, both being electron-withdrawing, can facilitate such reactions on a suitably halogenated precursor.

Derivatization and Scaffold Modification

Beyond the primary coupling reactions, further modifications of the this compound scaffold can lead to a greater diversity of chemical structures.

Introduction of Aryl and Heteroaryl Substituents

The introduction of additional aryl and heteroaryl substituents is a common strategy in drug discovery to explore structure-activity relationships. As discussed in section 2.3.1, the Suzuki-Miyaura cross-coupling reaction is a premier method for achieving this transformation. By starting with a halogenated version of this compound, a wide range of aryl and heteroaryl boronic acids can be coupled to introduce diverse substituents.

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation), can also be employed to introduce a variety of functional groups and structural motifs onto the aromatic core of the molecule. Direct arylation of the oxazole ring is another potential route, which involves the coupling of a C-H bond of the oxazole with an aryl halide tandfonline.comresearchgate.net. This approach offers a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of both coupling partners.

| Starting Material | Reagent | Reaction Type | Product |

| 3-(5-Bromooxazol-2-yl)benzoic acid ester | Arylboronic acid | Suzuki-Miyaura Coupling | 3-(5-Aryl-oxazol-2-yl)benzoic acid ester |

| This compound ester | Aryl halide | Direct C-H Arylation | 3-(5-Aryl-oxazol-2-yl)benzoic acid ester |

| 3-(Oxazol-2-yl)-5-bromobenzoic acid ester | Amine | Buchwald-Hartwig Amination | 3-(Oxazol-2-yl)-5-(amino)benzoic acid ester |

This table provides illustrative examples of derivatization reactions to introduce aryl and other substituents.

Synthesis of Chiral Derivatives

The synthesis of specific, non-racemic chiral derivatives of this compound can be achieved through chiral resolution. This classical technique is widely used for the separation of enantiomers from a racemic mixture of a chiral carboxylic acid.

The process involves the following key steps:

Formation of Diastereomeric Salts : The racemic this compound is treated with a stoichiometric amount of a chiral resolving agent, which is typically a commercially available, enantiomerically pure amine base (e.g., (+)-cinchotoxine, brucine, or a chiral phenylethylamine). The acid-base reaction results in the formation of a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility.

Separation of Diastereomers : The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. One of the diastereomeric salts will typically crystallize preferentially from a suitable solvent, while the other remains in the mother liquor.

Regeneration of Enantiomers : After separation, the pure diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and regenerate the enantiomerically pure this compound. The chiral amine can then be recovered from the aqueous layer by basification. The other enantiomer can be recovered from the mother liquor using the same process.

This method allows for the isolation of both the (R)- and (S)-enantiomers of this compound, which can then serve as precursors for other chiral derivatives.

Preparation of Hydrazone and Thiourea (B124793) Analogues

Analogues of this compound featuring hydrazone and thiourea functionalities can be synthesized through multi-step reaction sequences starting from the parent carboxylic acid.

The synthesis of hydrazone derivatives of this compound is typically achieved in a two-step process. The first step involves the formation of a key intermediate, 3-(Oxazol-2-yl)benzohydrazide, which is subsequently condensed with various aldehydes or ketones.

Step 1: Synthesis of 3-(Oxazol-2-yl)benzohydrazide

To prepare the hydrazide intermediate, the carboxylic acid group of this compound must first be activated. A common method is to convert the acid into its corresponding acid chloride. This is accomplished by refluxing the benzoic acid derivative with thionyl chloride (SOCl₂), often in an inert solvent like 1,2-dichloroethane. nih.gov The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 3-(Oxazol-2-yl)benzoyl chloride. nih.gov This activated intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent such as ethanol or dichloromethane (B109758) to yield 3-(Oxazol-2-yl)benzohydrazide. nih.govmdpi.com

Step 2: Synthesis of Hydrazones

The prepared 3-(Oxazol-2-yl)benzohydrazide is then subjected to a condensation reaction (forming a Schiff base) with a selected aldehyde or ketone. researchgate.net The reaction is typically carried out by heating the hydrazide and the carbonyl compound in a solvent like absolute ethanol, often with a few drops of an acid catalyst such as concentrated sulfuric acid or glacial acetic acid. mdpi.comnih.gov The resulting hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.com

This methodology allows for the synthesis of a diverse library of hydrazone analogues by varying the structure of the aldehyde or ketone reactant.

Table 1: Synthesis of Representative Hydrazone Analogues

| Reactant (Aldehyde) | Product (Hydrazone Analogue) | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-(benzylidene)-3-(oxazol-2-yl)benzohydrazide | Reflux in ethanol with catalytic acid mdpi.comprepchem.com |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-3-(oxazol-2-yl)benzohydrazide | |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-3-(oxazol-2-yl)benzohydrazide | |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3-(oxazol-2-yl)benzohydrazide |

The synthesis of N-acylthiourea derivatives from this compound proceeds through a reactive acyl isothiocyanate intermediate.

The general synthetic route involves three main steps:

Formation of the Acyl Chloride : As with the hydrazone synthesis, the first step is the conversion of this compound to 3-(Oxazol-2-yl)benzoyl chloride using a chlorinating agent like thionyl chloride. nih.gov

Formation of the Acyl Isothiocyanate : The resulting acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972). nih.govmdpi.comorgsyn.org This reaction produces the key intermediate, 3-(Oxazol-2-yl)benzoyl isothiocyanate.

Reaction with an Amine : The acyl isothiocyanate is typically used in situ and reacted directly with a primary or secondary amine (Ar-NH₂). mdpi.com The nucleophilic addition of the amine to the central carbon of the isothiocyanate group yields the final N-(3-(oxazol-2-yl)benzoyl)thiourea derivative. nih.govmdpi.com

This versatile method enables the creation of a wide array of thiourea analogues by simply changing the amine component in the final step.

Table 2: Synthesis of Representative Thiourea Analogues

| Reactant (Amine) | Product (Thiourea Analogue) | General Reaction Conditions |

|---|---|---|

| Aniline | 1-(3-(oxazol-2-yl)benzoyl)-3-phenylthiourea | Reaction of in situ generated acyl isothiocyanate with amine in a solvent like acetone or dichloromethane nih.govmdpi.comanalis.com.my |

| 4-Chloroaniline | 1-(4-chlorophenyl)-3-(3-(oxazol-2-yl)benzoyl)thiourea | |

| 4-Aminobenzoic acid | 4-(3-(3-(oxazol-2-yl)benzoyl)thioureido)benzoic acid | |

| Sulphanilamide | N-((4-sulfamoylphenyl)carbamothioyl)-3-(oxazol-2-yl)benzamide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of 3-(Oxazol-2-yl)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the protons of the oxazole (B20620) ring. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the carboxylic acid group and the oxazole ring will generally cause the protons on the benzoic acid ring to appear at lower field (higher ppm values).

The protons on the oxazole ring, typically found between 7.0 and 8.5 ppm, will show characteristic shifts. The proton at the 5-position of the oxazole ring is expected to be downfield due to the adjacent oxygen and nitrogen atoms. The proton at the 4-position would likely be found at a slightly higher field.

For the substituted benzoic acid moiety, a complex splitting pattern is expected in the aromatic region (typically 7.5-8.5 ppm). The proton ortho to the carboxylic acid group (at the 2-position) is expected to be the most downfield, appearing as a singlet or a narrow triplet. The proton ortho to the oxazole substituent (at the 4-position) would also be significantly downfield. The other two protons on the benzene (B151609) ring would appear at slightly higher fields, with their multiplicities determined by coupling to adjacent protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

Expected ¹H-NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |

| Benzoic Acid Ring H-2 | ~8.4 | Singlet / Triplet | - / Small |

| Benzoic Acid Ring H-4 | ~8.2 | Doublet | ~8.0 |

| Benzoic Acid Ring H-6 | ~8.0 | Doublet | ~8.0 |

| Benzoic Acid Ring H-5 | ~7.6 | Triplet | ~8.0 |

| Oxazole Ring H-5' | ~7.8 | Singlet | - |

| Oxazole Ring H-4' | ~7.2 | Singlet | - |

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-175 ppm.

The carbon atoms of the benzene ring will resonate in the aromatic region (120-140 ppm). The carbon atom attached to the carboxylic acid group (C-1) and the carbon atom attached to the oxazole ring (C-3) will have characteristic chemical shifts influenced by these substituents. The other aromatic carbons will also have distinct signals.

The carbon atoms of the oxazole ring are also expected in the aromatic region, with the carbon atom between the oxygen and nitrogen atoms (C-2') being the most downfield of the heterocyclic ring carbons.

Expected ¹³C-NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~167 |

| Oxazole Ring C -2' | ~162 |

| Oxazole Ring C -5' | ~140 |

| Benzoic Acid Ring C -3 | ~135 |

| Benzoic Acid Ring C -1 | ~132 |

| Benzoic Acid Ring C -4 | ~131 |

| Benzoic Acid Ring C -6 | ~130 |

| Benzoic Acid Ring C -2 | ~129 |

| Benzoic Acid Ring C -5 | ~128 |

| Oxazole Ring C -4' | ~125 |

Note: These chemical shifts are estimates based on known substituent effects and data from similar compounds.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. mdpi.comdocbrown.info The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹. mdpi.comdocbrown.info

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene and oxazole rings will likely produce several medium to sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the carboxylic acid and the C-O and C=N stretching vibrations of the oxazole ring are expected to appear in the fingerprint region (below 1400 cm⁻¹).

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Sharp |

| C-O Stretch | 1200 - 1350 | Medium |

| C=N Stretch (Oxazole) | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the major observed ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the molecule.

Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxylic acid group (COOH). The oxazole ring could also undergo characteristic fragmentation. For instance, in negative ion mode, the decarboxylation (loss of CO₂) from the [M-H]⁻ ion is a common fragmentation pathway for benzoic acids. researchgate.net

Expected ESI-MS Data for this compound (Molecular Formula: C₁₀H₇NO₃, Molecular Weight: 189.17 g/mol ):

| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Parent Ion | 190.05 [M+H]⁺ | 188.03 [M-H]⁻ |

| Fragment Ion | - | 144.04 [M-H-CO₂]⁻ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a chemical formula of C₁₀H₇NO₃, HRMS can distinguish its mass from that of other molecules with the same nominal mass but different elemental compositions.

In a typical experiment using electrospray ionization (ESI), the molecule is expected to be detected as a protonated species, [M+H]⁺, in positive ion mode, or as a deprotonated species, [M-H]⁻, in negative ion mode. The theoretically calculated exact masses for these ions serve as a benchmark for experimental results, with an expected deviation of less than 5 parts per million (ppm) for confirmation.

| Ionization Mode | Molecular Formula of Ion | Calculated m/z (Da) |

|---|---|---|

| Positive ESI ([M+H]⁺) | C₁₀H₈NO₃⁺ | 190.0499 |

| Negative ESI ([M-H]⁻) | C₁₀H₆NO₃⁻ | 188.0353 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The conjugated system formed by the phenyl ring, the carboxylic acid group, and the oxazole ring in this compound is expected to give rise to characteristic absorption bands.

The spectrum would likely be dominated by π → π* transitions. The benzoic acid component typically exhibits a strong absorption peak (the E-band) and a weaker, more structured absorption (the B-band) at longer wavelengths. The attachment of the oxazole ring is anticipated to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system.

| Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~250-270 | π → π | Benzoyl system |

| ~290-310 | π → π | Extended conjugated system (phenyl-oxazole) |

Note: The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent used for analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) within a pure sample of the compound. This fundamental technique is used to confirm the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. The experimentally determined percentages are compared against the theoretically calculated values for the proposed formula, C₁₀H₇NO₃. A close correlation (typically within ±0.4%) between the found and calculated values is a strong indicator of the compound's purity and correct elemental composition.

| Element | Chemical Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 63.49 |

| Hydrogen | H | 3.73 |

| Nitrogen | N | 7.40 |

Biological Activities and Pharmacological Potential of 3 Oxazol 2 Yl Benzoic Acid Analogues

Antimicrobial Activity

Analogues of 3-(oxazol-2-yl)benzoic acid have demonstrated notable antimicrobial properties, exhibiting efficacy against a variety of bacterial and fungal pathogens. The inherent chemical features of the oxazole (B20620) and benzoic acid rings, along with the potential for diverse substitutions, allow for the fine-tuning of their antimicrobial spectrum and potency.

Antibacterial Efficacy

The antibacterial potential of this compound analogues has been investigated against both Gram-positive and Gram-negative bacteria. These studies have revealed that specific structural modifications can significantly influence their activity against these different classes of bacteria.

In another study, novel valine-derived compounds, including 1,3-oxazol-5(4H)-ones bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, were synthesized and evaluated. nih.gov The results indicated that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative exhibited antimicrobial activity against Gram-positive bacterial strains. nih.gov Specifically, these compounds inhibited the growth of Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov

| Compound/Analogue | Gram-Positive Strain | Activity (MIC/Inhibition Zone) |

| H-Box[2,4,5-(OMe)3Ph]-OMe | Bacillus subtilis | Active (MIC not specified) |

| H-Box[(2-OMe-4-NMe2)Ph]-OMe | Bacillus subtilis | Active (MIC not specified) |

| H-Box(2Q)-OMe | Bacillus subtilis | Active (MIC not specified) |

| H-Box(8Q)-OMe | Bacillus subtilis | Active (MIC not specified) |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 mm inhibition zone |

| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 mm inhibition zone |

| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 8 mm inhibition zone |

| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 9 mm inhibition zone |

The efficacy of this compound analogues against Gram-negative bacteria has also been a subject of investigation. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents, making the development of effective compounds challenging.

Research on 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl)Propanoic Acid derivatives has shown in-vitro antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Similarly, studies on 1,3-oxazole-based compounds have reported activity against E. coli ATCC 25922 and P. aeruginosa ATCC 27853. mdpi.com For example, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid was active on E. coli with a Minimum Inhibitory Concentration (MIC) of 28.1 μg/mL. mdpi.com

| Compound/Analogue | Gram-Negative Strain | Activity (MIC) |

| 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl)Propanoic Acid Derivatives | Escherichia coli | Activity reported |

| 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl)Propanoic Acid Derivatives | Pseudomonas aeruginosa | Activity reported |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli ATCC 25922 | 28.1 μg/mL |

| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Pseudomonas aeruginosa ATCC 27853 | 14 μg/mL |

Antifungal Efficacy

In addition to antibacterial properties, analogues of this compound have demonstrated potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern, necessitating the development of new antifungal drugs.

Studies on 3-(2-benzoxazol-5-yl)alanine derivatives have shown that a significant number of these compounds possess antifungal properties. nih.gov Out of 41 compounds studied, 16 were active against Pichia pastoris, with some exhibiting lower MIC values compared to their antibacterial activity. nih.gov Furthermore, some of these derivatives also showed activity against the pathogenic yeast Candida albicans. nih.gov

In a separate study, 1,3-oxazole-based compounds were also evaluated for their antifungal efficacy. mdpi.com 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid was found to be active against C. albicans 128 with a MIC of 14 μg/mL. mdpi.com Another analogue, ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate, also showed activity against the same strain with a MIC of 14 μg/mL. mdpi.com

| Compound/Analogue | Fungal Strain | Activity (MIC) |

| 3-(2-benzoxazol-5-yl)alanine derivatives (16 compounds) | Pichia pastoris | Activity reported |

| Select 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Activity reported |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Candida albicans 128 | 14 μg/mL |

| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Candida albicans 128 | 14 μg/mL |

Antibiofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial treatments. The ability of certain this compound analogues to inhibit biofilm formation or eradicate existing biofilms is a significant area of research.

Benzoic acid derivatives have been identified as potent antibiofilm agents. nih.gov For instance, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid were shown to effectively inhibit biofilm formation by Klebsiella pneumoniae at low concentrations. nih.gov These compounds demonstrated a strong biofilm inhibitory effect, with a 97% and 89% reduction in biofilm formation, respectively. nih.gov

Furthermore, 1,3-oxazole-based compounds have also shown promising antibiofilm properties. mdpi.com For example, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid exhibited antibiofilm activity against E. coli ATCC 25922 with a Minimum Biofilm Inhibitory Concentration (MBIC) of 225 μg/mL and against C. albicans 128 with an MBIC of 112.5 μg/mL. mdpi.com Another derivative, ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate, showed an antibiofilm effect on P. aeruginosa ATCC 27853 with an MBIC of 14 μg/mL. mdpi.com

| Compound/Analogue | Biofilm-Forming Organism | Activity (Inhibition/MBIC) |

| 3-hydroxy benzoic acid | Klebsiella pneumoniae | 97% inhibition |

| 2,5-dihydroxybenzoic acid | Klebsiella pneumoniae | 89% inhibition |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli ATCC 25922 | 225 μg/mL (MBIC) |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Candida albicans 128 | 112.5 μg/mL (MBIC) |

| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Pseudomonas aeruginosa ATCC 27853 | 14 μg/mL (MBIC) |

Anticancer and Antitumor Properties

The structural versatility of this compound analogues has also led to the exploration of their potential as anticancer and antitumor agents. The ability of these compounds to interact with various biological targets involved in cancer progression makes them attractive candidates for drug discovery in oncology.

Research into 3-(2-benzoxazol-5-yl)alanine derivatives revealed that most of the studied compounds exhibited toxicity to both normal and cancer cells. nih.gov However, in a few cases, the toxicity towards normal cells was significantly lower than that observed for cancer cells, suggesting a potential therapeutic window for these compounds as future anticancer agents. nih.gov The cytotoxic effects of these derivatives were screened using a rat glioma cell line (C6). nih.gov

Another study on 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole (B147169) derivatives, which share a similar heterocyclic-aromatic acid structure, evaluated their in vitro cytotoxic activity on HeLa cell lines. bipublication.com Among the tested compounds, some showed good to moderate activity. bipublication.com Specifically, the compound with a 4-hydroxy-3-methoxybenzylidene substituent at the 5-position of the isoxazole ring demonstrated good cytotoxic activity. bipublication.com While these are not direct analogues, they provide insight into the potential of related structures.

| Compound/Analogue | Cancer Cell Line | Activity (Cytotoxicity) |

| Select 3-(2-benzoxazol-5-yl)alanine derivatives | Rat glioma (C6) | Selective toxicity to cancer cells reported |

| 3-(1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxy-phenyl)isoxazole | HeLa | Good cytotoxic activity |

| 3-(1-benzofuran-2-yl)-5-(4-hydroxyphenyl)isoxazole | HeLa | Moderate cytotoxic activity |

Activity against Specific Cancer Cell Lines

Analogues of this compound, particularly those containing the benzoic acid moiety, have been investigated for their cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited, research on benzoic acid and its derivatives provides insight into their potential as anticancer agents.

In one study, the cytotoxic effects of benzoic acid were evaluated against a panel of ten different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 and 72 hours of exposure. The results, as summarized in the table below, demonstrate that benzoic acid exhibits a range of cytotoxic activity depending on the cancer cell line. For instance, after 48 hours of treatment, the IC50 values ranged from 85.54 µg/mL for the MG63 bone cancer cell line to 670.6 µg/mL for the CaCo2 colon cancer cell line. dergipark.org.tr These findings suggest that the benzoic acid scaffold, a key component of this compound, possesses a basal level of anticancer activity that can be potentially enhanced through structural modifications. dergipark.org.tr

Table 1: Cytotoxic Effect of Benzoic Acid on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h |

|---|---|---|---|

| PC3 | Prostate Cancer | 350.2 | 231.16 |

| HeLa | Cervical Cancer | 132.8 | 136.5 |

| HUH7 | Liver Cancer | 196.4 | 145.3 |

| CaCo2 | Colon Cancer | 670.6 | 210.8 |

| HT29 | Colon Cancer | 410.5 | 290.4 |

| SW48 | Colon Cancer | 390.7 | 280.1 |

| MG63 | Bone Cancer | 85.54 | 98.7 |

| A673 | Bone Cancer | 120.3 | 110.2 |

| 2A3 | Pharyngeal Cancer | 450.1 | 310.5 |

Data sourced from a study on the cytotoxic effect of benzoic acid on ten different cancer cell lines. dergipark.org.tr

Further research into isoxazole derivatives, which share a similar five-membered heterocyclic ring with oxazole, has also shown promise in cytotoxicity against cancer cells. For example, a study on 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole derivatives demonstrated that certain compounds exhibited cytotoxic effects on HeLa cervical cancer cells. bipublication.com One derivative, in particular, showed a 50% cytotoxic concentration (CTC50) of 376.25 µg/mL, while another had a CTC50 of 762.25 µg/mL. bipublication.com This suggests that the heterocyclic ring system, in combination with various substituents, plays a crucial role in the anticancer activity of these compounds.

Potential as Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical targets for cancer chemotherapy. Benzoxazole (B165842) derivatives, which are structurally related to oxazoles, have been identified as potential inhibitors of human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα).

A study investigating a series of 2-substituted benzoxazoles found that several derivatives inhibited the activity of these enzymes. The inhibitory concentrations (IC50 values) were determined for the most effective compounds. For instance, one derivative, 2-(4'-bromophenyl)-6-nitrobenzoxazole, was found to be a potent inhibitor of Topo IIα with an IC50 value of 71 µM. Other derivatives exhibited inhibitory activity against Topo I, with IC50 values ranging from 8.34 mM to lower concentrations for more potent analogues. researchgate.netconsensus.app The table below summarizes the topoisomerase inhibitory activity of selected benzoxazole derivatives.

Table 2: Topoisomerase Inhibitory Activity of Selected Benzoxazole Analogues

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 µM |

| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | Topo I | 8.34 mM |

Data compiled from studies on the inhibition of DNA topoisomerases by benzoxazole derivatives. researchgate.netconsensus.app

These findings indicate that the benzoxazole scaffold, and by extension, the oxazole ring system, can serve as a valuable framework for the design of novel topoisomerase inhibitors. The specific substitutions on the heterocyclic and phenyl rings play a significant role in determining the potency and selectivity of these compounds towards Topo I or Topo IIα.

Enzyme Inhibition Profiles

Analogues of this compound have been explored for their ability to inhibit various enzymes involved in metabolic and physiological processes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout. Research has shown that certain oxazole derivatives are effective inhibitors of xanthine oxidase.

A study focused on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which are structural analogues of this compound, demonstrated potent in vitro inhibitory activity against xanthine oxidase. The most effective compounds in this series, featuring 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents at the 5-position of the oxazole ring, exhibited IC50 values in the nanomolar range, comparable to the clinically used xanthine oxidase inhibitor, febuxostat. nih.gov The kinetic analysis suggested a mixed-type inhibition, indicating that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acid Analogues

| Substituent at Position 5 | IC50 (nM) |

|---|---|

| 4-Benzylpiperidin-1-yl | Comparable to Febuxostat |

Data from a study on the design and synthesis of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as xanthine oxidase inhibitors. nih.gov

These results highlight the potential of the oxazole-benzoic acid scaffold in the development of new and effective treatments for hyperuricemia and related conditions.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes. nih.gov

While specific studies on this compound analogues as alpha-glucosidase inhibitors are limited, research on related heterocyclic structures provides valuable insights. For instance, a study on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-arylacetamides revealed several potent inhibitors of the α-glucosidase enzyme. The most active derivatives in this series displayed IC50 values ranging from 18.25 µM to 35.14 µM, which were significantly better than the standard drug, acarbose (B1664774) (IC50 = 58.8 µM). nih.gov

Table 4: Alpha-Glucosidase Inhibitory Activity of Selected Benzothiazine Analogues

| Compound Derivative | IC50 (µM) |

|---|---|

| 11c | 30.65 |

| 12a | 18.25 |

| 12d | 20.76 |

| 12e | 35.14 |

| 12g | 24.24 |

Data from a study on the synthesis and α-glucosidase inhibition activity of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl]-N-arylacetamides. nih.gov

These findings suggest that heterocyclic scaffolds, including those related to the oxazole ring, can be effectively utilized to design potent alpha-glucosidase inhibitors for the management of diabetes.

Other Therapeutic Potentials

Beyond their anticancer and enzyme-inhibiting properties, analogues of this compound have also been investigated for other therapeutic applications, most notably for their anti-inflammatory effects.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The development of new anti-inflammatory agents is an ongoing area of research.

Studies on benzoxazolone derivatives, which are structurally related to the oxazole core of this compound, have demonstrated significant anti-inflammatory activity. In one study, a series of benzoxazolone derivatives were synthesized and evaluated for their ability to inhibit the production of the pro-inflammatory cytokine IL-6. Several compounds showed potent activity, with IC50 values as low as 5.09 µM. nih.gov

In another study, the in vivo anti-inflammatory activity of a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative was assessed using a carrageenan-induced paw edema model in rats. This compound demonstrated significant edema inhibition of 48.9–63.1% at doses of 25 and 125 mg/kg, which was comparable to the activity of the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. mdpi.com

Table 5: Anti-inflammatory Activity of Selected Analogues

| Compound Type | Assay/Model | Endpoint | Result |

|---|---|---|---|

| Benzoxazolone derivatives | IL-6 Inhibition | IC50 | 5.09 - 10.14 µM |

Data compiled from studies on the anti-inflammatory activity of benzoxazolone and benzoic acid derivatives. nih.govmdpi.com

These findings underscore the potential of the this compound scaffold and its analogues as a source of new anti-inflammatory agents. Further research in this area could lead to the development of novel therapeutics for a range of inflammatory conditions.

Antioxidant Properties

Analogues of this compound, particularly those containing an oxazole ring, have been investigated for their antioxidant capabilities. Research into a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives has provided insights into their potential to combat oxidative stress. These compounds are structurally related to this compound and offer a basis for understanding the antioxidant potential of this class of molecules.

In one study, the antioxidant activity of these oxazol-5(4H)-one derivatives was evaluated by their ability to inhibit lipid peroxidation. nih.govturkjps.orgnih.gov The findings revealed that several analogues exhibited significant antioxidant effects. For instance, the compound identified as E3 in the study demonstrated a notable 89% inhibition of microsomal ethoxyresorufin-O-deethylase (EROD) activity at a concentration of 10-3 M, which was comparable to the well-known inhibitor caffeine (B1668208) (85% inhibition). nih.govturkjps.orgnih.gov This suggests that the oxazole core, a key feature of these molecules, may contribute to their antioxidant properties. The inhibition of lipid peroxidation is a crucial mechanism in preventing cellular damage caused by reactive oxygen species.

The following table summarizes the antioxidant activity of selected 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives.

| Compound ID | Structure | Inhibition of Lipid Peroxidation (%) |

| E3 | 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 89 |

| Caffeine (Reference) | Not an oxazole derivative | 85 |

Data sourced from a study on oxazol-5(4H)-one derivatives. nih.govturkjps.orgnih.gov

While this research provides valuable information on a related class of compounds, further studies are needed to specifically elucidate the antioxidant properties of this compound and its direct analogues.

Antiviral Activity

The oxazole scaffold is a recurring motif in a variety of biologically active compounds, including those with demonstrated antiviral properties. derpharmachemica.comtandfonline.comresearchgate.net While specific research on the antiviral activity of this compound analogues is not extensively available in the reviewed literature, the broader class of oxazole-containing compounds has shown promise in antiviral research. For example, the natural product (-)-hennoxazole A, which features an oxazole ring, is known for its antiviral effects. derpharmachemica.com

Furthermore, research into other benzoic acid derivatives has revealed significant antiviral potential. A study on the benzoic acid derivative NC-5 found it to be effective against influenza A virus strains, including oseltamivir-resistant variants. nih.gov NC-5 demonstrated 50% effective concentrations (EC50) of 33.6 µM and 32.8 µM against H1N1 and an oseltamivir-resistant H1N1 strain, respectively. nih.gov

More directly related to the oxazole structure, a family of synthetic oxazole-based macrocycles has been identified as being active against SARS-CoV-2. researchgate.net In another study, certain azole derivatives, a class that includes oxazoles, were synthesized and tested against human cytomegalovirus (HCMV), with two compounds showing some activity against the AD169 strain. nih.gov

While these findings are encouraging and highlight the potential of both the oxazole and benzoic acid moieties in the development of antiviral agents, it is important to note the absence of direct experimental data on the antiviral activity of this compound analogues. Future research is warranted to explore this specific area.

Ferroptosis Inhibition

Recent studies have highlighted the potential of oxazole-based compounds as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. researchgate.net A series of novel oxazole-based radical-trapping antioxidants were developed by modifying the structure of UAMC-3203, a known ferroptosis inhibitor. researchgate.net This research has led to the identification of several potent analogues with significant therapeutic potential.

The inhibitory activity of these compounds was assessed, and several derivatives demonstrated IC50 values in the low nanomolar range, indicating high potency. For instance, compounds 76 and 97, which feature an unsubstituted NH2 group and a cyclooctyl lipophilic anchor, were among the most active, with IC50 values of 4.15 nM and 2.74 nM, respectively. researchgate.net Another potent analogue, compound 98, exhibited an IC50 of 3.00 nM. researchgate.net In contrast, compounds with a cyclobutyl lipophilic anchor (73 and 94) were the least active in this series, both showing an IC50 of 15 nM. researchgate.net

The table below presents the ferroptosis inhibitory activity of selected oxazole-based analogues.

| Compound ID | Key Structural Features | IC50 (nM) |

| 73 | Unsubstituted NH2, cyclobutyl anchor | 15 |

| 94 | Unsubstituted NH2, cyclobutyl anchor | 15 |

| 76 | Unsubstituted NH2, cyclooctyl anchor | 4.15 |

| 97 | Unsubstituted NH2, cyclooctyl anchor | 2.74 |

| 98 | - | 3.00 |

Data from a study on oxazole-based ferroptosis inhibitors. researchgate.net

These findings underscore the potential of designing this compound analogues as effective ferroptosis inhibitors for conditions where this cell death pathway is implicated.

Plant Growth Regulation

Derivatives of oxazole have been identified as effective regulators of plant growth, demonstrating their potential application in agriculture. Studies on oilseed rape (Brassica napus L.) have shown that certain oxazole and oxazolopyrimidine derivatives can significantly enhance seedling growth. researchgate.net

When applied at a concentration of 10-9M, these compounds led to notable increases in key biometric indices of 21-day-old seedlings. Specifically, the length of shoots increased by an average of 11-30%, the total number of roots saw an increase of 8-68%, and the total length of roots was enhanced by 5-43% compared to control seedlings grown in distilled water. researchgate.net

The table below summarizes the observed effects of oxazole and oxazolopyrimidine derivatives on the growth of oilseed rape seedlings.

| Biometric Parameter | Average Increase (%) |

| Shoot Length | 11 - 30 |

| Total Number of Roots | 8 - 68 |

| Total Length of Roots | 5 - 43 |

Data from a study on the application of oxazole and oxazolopyrimidine derivatives as plant growth regulators. researchgate.net

These results suggest that analogues of this compound could be explored for their potential to modulate plant development, offering a novel avenue for agricultural applications.

Computational and in Silico Studies for Mechanism and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations

No specific molecular docking studies targeting 3-(Oxazol-2-yl)benzoic acid have been identified. Research in this area typically involves docking a ligand (in this case, this compound) into the active site of a specific protein target to predict its binding orientation and affinity. This analysis is crucial for understanding potential therapeutic applications.

Molecular Dynamics (MD) Simulations

No literature was found describing molecular dynamics simulations performed on this compound. MD simulations are used to study the dynamic behavior of a molecule over time, providing insights into the stability of ligand-receptor complexes, conformational changes, and the influence of solvent. The absence of such studies means that the dynamic stability and conformational landscape of this compound, either in isolation or in complex with a receptor, have not been computationally explored.

Quantum Chemical Calculations

While Density Functional Theory (DFT) is a common method for analyzing the electronic structure and properties of molecules, specific applications of these calculations to this compound are not documented in the reviewed literature.

Binding Free Energy Calculations (e.g., MM/PBSA)

A comprehensive search of scientific literature and chemical databases did not yield any specific studies that have reported binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), for this compound. Consequently, there are no available data tables detailing the binding energies of this compound with any biological targets.

Chemoinformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are currently no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound within their training or test sets. While QSAR studies have been conducted on various benzoic acid derivatives and other heterocyclic compounds, the direct contribution of the 3-(oxazol-2-yl) moiety to the activity in a specific biological context has not been quantified through this modeling approach. nih.govchitkara.edu.innih.gov As a result, no data tables detailing the predictive models or the specific activity of this compound are available.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In Silico Target Identification

No specific in silico target identification or target fishing studies for this compound have been published. Computational methods to predict the biological targets of small molecules are valuable in drug discovery; however, such an analysis for this particular compound is not present in the current body of scientific literature. nih.govstmjournals.com Therefore, there is no data available on the predicted biological targets for this compound.

Structure Activity Relationship Sar of 3 Oxazol 2 Yl Benzoic Acid Derivatives

Impact of Substituents on the Oxazole (B20620) Ring

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a key structural motif in many biologically active compounds. Modifications to this ring can significantly influence the compound's interaction with its biological target.

In a broader context of STAT3 inhibitors, the replacement of an aromatic system with heterocyclic rings, including oxazole, has been shown to significantly reduce in vitro activity. acs.org This suggests that the electronic and steric properties of the ring are critical for maintaining biological function.

For derivatives of 3-(2-benzoxazol-5-yl)alanine, which features a related benzoxazole (B165842) core, the nature and position of substituents have a pronounced effect on antifungal activity. For instance, compounds bearing electron-donating groups like methoxy (B1213986) and dimethylamino on a phenyl substituent at the 2-position of the benzoxazole were found to be active. nih.gov Conversely, the introduction of bulky hydrocarbon substituents at the same position led to a loss of activity, likely due to steric hindrance. nih.gov Furthermore, the placement of electron-withdrawing groups, such as a bromine atom on the benzoxazole ring itself, can enhance activity. nih.gov

These findings suggest that for 3-(oxazol-2-yl)benzoic acid derivatives, both the electronic nature (electron-donating vs. electron-withdrawing) and the size of substituents on the oxazole ring would be critical determinants of biological activity.

Effects of Modifications on the Benzoic Acid Moiety

The benzoic acid group is a common pharmacophore in drug design, often involved in crucial hydrogen bonding interactions with target proteins. Its acidic nature also influences the compound's solubility and pharmacokinetic profile.

Studies on various benzoic acid derivatives have consistently highlighted the importance of the carboxylic acid group for biological activity. For instance, in a series of STAT3 inhibitors, the replacement of the carboxyl group with a tetrazole system did not improve activity, whereas substitution with a hydroxamic acid moiety maintained it. acs.org This indicates that the ability to act as a hydrogen bond donor and/or its specific spatial arrangement is crucial.

Furthermore, the position of the carboxylic acid group on the phenyl ring is a key factor. Isosteric replacement of a 4-substituted benzoic acid with a 3-substituted phenylacetic acid led to a remarkable decrease in activity, underscoring the importance of the precise orientation of the acidic group. acs.org The phenyl ring itself appears to be critical for hydrophobic interactions with the target.

Influence of Linker Chemistry on Biological Activity

In the context of STAT3 inhibitors built around an N-methylglycinamide scaffold, which links different functionalities, the nature of the linker played a significant role. acs.orgrutgers.eduaku.edu For example, modifications to an alanine (B10760859) linker by introducing various substituents generally led to compounds with reduced affinity. acs.org However, creating a more constrained proline-based linker resulted in a notable improvement in potency. acs.org This highlights that linker rigidity and the specific stereochemistry it imparts can be beneficial for optimizing binding.

While the core structure of this compound does not inherently contain a flexible linker, this principle becomes highly relevant when designing more complex derivatives where this scaffold is tethered to another molecular fragment. The choice of the linker would need to be carefully considered to ensure the correct spatial orientation of the key binding motifs.

Stereochemical Considerations in Bioactivity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies and selectivities due to the chiral nature of biological targets like enzymes and receptors.

In studies of STAT3 inhibitors with a chiral center in the linker region, a consistent observation was that the (R)-configuration analogues showed stronger potency compared to their corresponding (S)-enantiomers. acs.orgrutgers.eduaku.edu This stereochemical preference was so pronounced that for further optimization, only compounds with the (R)-configuration were considered. acs.org

For derivatives of this compound, the introduction of a chiral center, for instance, through substitution on a side chain attached to either the oxazole or benzoic acid ring, would necessitate a thorough evaluation of the activity of each enantiomer. It is highly probable that one enantiomer would display superior biological activity and/or selectivity over the other.

Future Research Directions and Therapeutic Development

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new analogues of 3-(Oxazol-2-yl)benzoic acid is a critical step towards improving its therapeutic profile. This approach involves the strategic modification of the lead compound to enhance its pharmacological properties. rsc.orgnih.gov A primary focus will be on understanding the structure-activity relationships (SAR) to guide the synthesis of more potent and selective molecules. nih.goviomcworld.comicm.edu.pl

Key strategies for the rational design of novel analogues include:

Bioisosteric Replacement: The oxazole (B20620) ring can be considered a bioisostere of other five-membered heterocycles like thiazoles, imidazoles, and triazoles. rsc.org Exploring these replacements could lead to analogues with improved pharmacokinetic properties and target interactions.

Substituent Modification: Introducing various substituents on both the oxazole and benzoic acid rings can significantly impact biological activity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially enhancing its binding affinity to a biological target. nih.gov

Conformational Restriction: Modifying the structure to limit its conformational flexibility can lead to a more favorable binding entropy and increased potency. nih.gov This can be achieved by introducing cyclic structures or rigid linkers.

| Design Strategy | Rationale | Potential Outcome |

| Bioisosteric Replacement | To improve pharmacokinetic properties and target interactions. | Enhanced efficacy and safety profile. |

| Substituent Modification | To alter electronic properties and enhance binding affinity. | Increased potency and selectivity. |

| Conformational Restriction | To improve binding entropy and potency. | More potent and selective analogues. |

Exploration of New Biological Targets and Pathways

While the initial therapeutic applications of this compound derivatives might be focused on a specific target, a broader exploration of their biological effects is warranted. Oxazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.govnih.gov

Future research should aim to:

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the direct molecular targets of this compound and its analogues.

Pathway Analysis: Investigating the impact of these compounds on various cellular signaling pathways to uncover novel mechanisms of action. This could reveal therapeutic opportunities in areas beyond the initial scope of research. nih.gov

Phenotypic Screening: Utilizing high-content screening approaches to assess the effects of these compounds on cellular phenotypes, which can provide insights into their biological function without prior knowledge of a specific target.

Optimization of Synthetic Pathways for Scalability

For any promising therapeutic candidate, the development of a robust and scalable synthetic route is paramount. acs.org Early-stage laboratory syntheses are often not suitable for large-scale production. Therefore, a significant research effort must be dedicated to optimizing the synthesis of this compound and its derivatives. nih.govorganic-chemistry.org

Key considerations for synthetic pathway optimization include:

Green Chemistry Principles: Developing environmentally friendly synthetic methods that minimize waste and the use of hazardous reagents. researchgate.net

Process Intensification: Exploring continuous flow chemistry and other process intensification technologies to improve efficiency, safety, and scalability.

Several established methods for oxazole synthesis, such as the van Leusen reaction, Bredereck reaction, and Fischer oxazole synthesis, can serve as starting points for optimization. researchgate.netnih.govmdpi.com

Advanced Preclinical Evaluation Strategies

A rigorous preclinical evaluation is essential to assess the therapeutic potential and safety of this compound analogues before they can be considered for clinical trials. rasayucancerclinic.com This involves a combination of in vitro and in vivo studies.

Advanced preclinical strategies should include:

In Vitro Models: Utilizing a diverse panel of human cell lines and three-dimensional (3D) organoid cultures to better mimic the physiological environment and predict clinical efficacy. rasayucancerclinic.com

In Vivo Models: Employing relevant animal models of disease to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the lead compounds. nih.govresearchgate.net

Toxicity Studies: Conducting comprehensive toxicology studies to identify any potential adverse effects and to establish a safe therapeutic window.

| Evaluation Strategy | Purpose | Models/Assays |

| In Vitro Efficacy | To assess the biological activity in a controlled environment. | Cell line panels, 3D organoids, enzyme assays. |

| In Vivo Efficacy | To evaluate therapeutic effects in a living organism. | Relevant animal models of disease. |

| Pharmacokinetics | To study the absorption, distribution, metabolism, and excretion (ADME) of the compound. | In vitro ADME assays, animal studies. |

| Toxicology | To identify potential adverse effects. | In vitro cytotoxicity assays, in vivo toxicity studies. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Applications of AI and ML include:

De Novo Drug Design: Using generative AI models to design novel analogues of this compound with desired properties. arxiv.org

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of new analogues, thereby prioritizing the most promising candidates for synthesis and testing. preprints.org

Synthesis Planning: Employing AI-powered retrosynthesis tools to identify optimal and novel synthetic routes. cas.org

Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions, leading to improved yields and purity. nih.govbeilstein-journals.orgsemanticscholar.org

By embracing these future research directions, the scientific community can systematically advance the therapeutic development of this compound, potentially leading to the discovery of novel medicines to address unmet medical needs.

常见问题

Q. What are the recommended synthetic routes for 3-(oxazol-2-yl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling oxazole derivatives to benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling of 2-oxazole boronic esters with halogenated benzoic acid derivatives (e.g., 3-bromo/iodobenzoic acid) under palladium catalysis is a common approach . Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF.

- Temperature : 80–100°C for 12–24 hours.

- Base : Na₂CO₃ or K₂CO₃ to deprotonate intermediates.

Yields (50–70%) depend on steric hindrance and halogen reactivity (iodo > bromo). Alternative routes include diazenyl coupling, as seen in structurally similar azo-benzoxazole derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA to assess purity (>95% target) .

- NMR : Confirm substitution patterns (¹H NMR: oxazole protons at δ 7.8–8.2 ppm; benzoic acid protons at δ 7.3–7.7 ppm).

- LC-MS : Verify molecular weight (C₁₀H₇NO₃, MW 189.17) and detect impurities via high-resolution mass spectrometry .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and oxazole C=N/C-O stretches (~1600–1650 cm⁻¹) .

Q. What purification strategies optimize recovery of this compound from crude mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 60°C, achieving >90% recovery for high-purity batches .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients to resolve oxazole byproducts.

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous phases (pH > 8) and re-precipitate with HCl .

Advanced Research Questions

Q. How can researchers derivatize this compound for targeted biological studies?

Methodological Answer:

- Amide Formation : React with amines (e.g., HATU/DIPEA in DMF) to generate probes for receptor binding assays .

- Esterification : Use thionyl chloride/methanol to produce methyl esters for improved membrane permeability in cellular assays .

- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications, as seen in benzisothiazolone analogs .

Q. What evidence supports the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Activity : Benzoxazole/benzothiazole analogs exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria via disruption of cell wall synthesis .

- Enzyme Inhibition : Oxazole-linked benzoic acids inhibit cyclooxygenase-2 (COX-2) in vitro (IC₅₀ ~10 µM) through competitive binding to the active site .

- Cytotoxicity : Structure-activity relationship (SAR) studies show EC₅₀ values <50 µM in cancer cell lines when combined with triazole moieties .

Q. How do computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments (~4.5 D) and HOMO-LUMO gaps (~5.2 eV), correlating with redox stability .

- LogP Estimation : Use Molinspiration or ACD/Labs to predict lipophilicity (LogP ~1.8), guiding solvent selection for solubility studies .

- pKa Prediction : COSMOtherm simulations estimate carboxylic acid pKa ~2.9, critical for protonation state in biological assays .

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

Q. What are common pitfalls in handling this compound, and how to mitigate them?

Methodological Answer:

- Hydrolysis Risk : Oxazole rings degrade under strong acidic/basic conditions; maintain pH 4–8 during synthesis .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as observed in nitrobenzoxadiazole analogs .

- Toxicity : Use fume hoods and PPE when handling powdered forms due to respiratory irritancy (LD₅₀ >500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.